
3-Hydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of flavonoids, which are widely recognized for their antioxidant activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method is the reaction between 2,4,5-trihydroxybenzaldehyde and 3-hydroxy-4H-1-benzopyran-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol-water mixture at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
3-Hydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated and nitrated derivatives with modified aromatic rings.
科学研究应用
3-Hydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 3-Hydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.
Apoptosis Induction: The compound may induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
相似化合物的比较
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Myricetin: Exhibits strong antioxidant and anti-inflammatory effects.
Uniqueness
3-Hydroxy-2-(2,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is unique due to its specific hydroxylation pattern, which enhances its reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
649552-05-6 |
|---|---|
分子式 |
C15H10O6 |
分子量 |
286.24 g/mol |
IUPAC 名称 |
3-hydroxy-2-(2,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-9-6-11(18)10(17)5-8(9)15-14(20)13(19)7-3-1-2-4-12(7)21-15/h1-6,16-18,20H |
InChI 键 |
FLSDDKHESFODKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-7-(4-methoxybenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11839471.png)
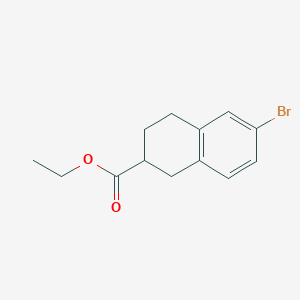
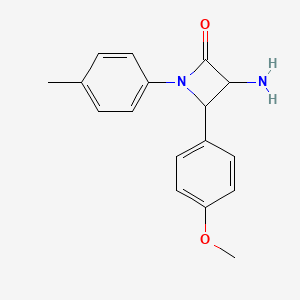
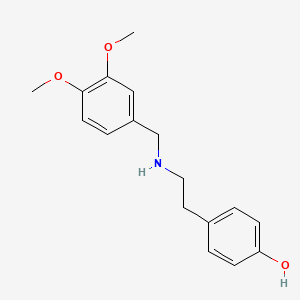
![(R)-1-(6-Chloro-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11839500.png)
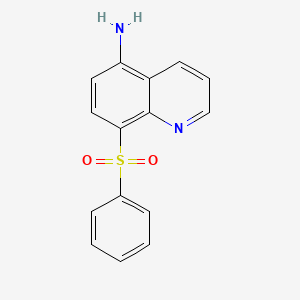
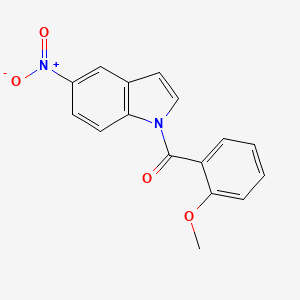

![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(1H-indol-4-yl)-](/img/structure/B11839526.png)
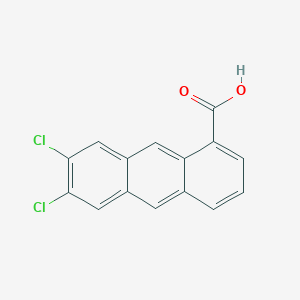
![tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11839540.png)

